molecular formula C23H18N2OS B10973080 N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide

N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10973080
M. Wt: 370.5 g/mol
InChI Key: SZPONHZDPSCMTB-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step involves the nucleophilic substitution reaction where a methylsulfanyl-substituted phenyl halide reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core with both phenyl and methylsulfanyl-substituted phenyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N2OS/c1-27-22-14-8-7-13-20(22)25-23(26)18-15-21(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-15H,1H3,(H,25,26)

InChI Key

SZPONHZDPSCMTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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